Cas no 1416276-67-9 ((3S)-1-(4-aminophenyl)pyrrolidin-3-ol)

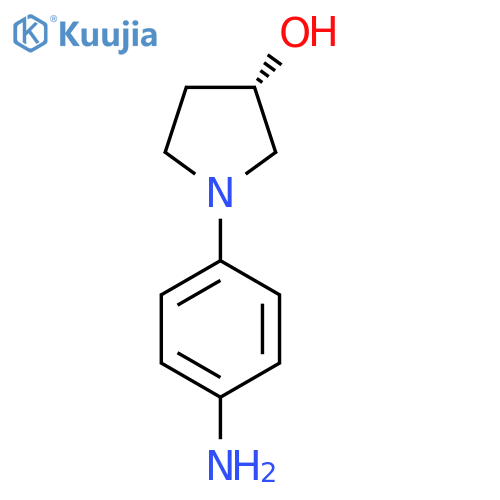

1416276-67-9 structure

商品名:(3S)-1-(4-aminophenyl)pyrrolidin-3-ol

CAS番号:1416276-67-9

MF:C10H14N2O

メガワット:178.230962276459

MDL:MFCD32678875

CID:5673089

PubChem ID:86323238

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinol, 1-(4-aminophenyl)-, (3S)-

- (3S)-1-(4-aminophenyl)pyrrolidin-3-ol

- EN300-26677652

- 1416276-67-9

- SCHEMBL15650766

-

- MDL: MFCD32678875

- インチ: 1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2/t10-/m0/s1

- InChIKey: QSXNLJITQBHSMT-JTQLQIEISA-N

- ほほえんだ: O[C@@H]1CN(C2C=CC(=CC=2)N)CC1

計算された属性

- せいみつぶんしりょう: 178.110613074g/mol

- どういたいしつりょう: 178.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 49.5Ų

じっけんとくせい

- 密度みつど: 1.244±0.06 g/cm3(Predicted)

- ふってん: 394.3±37.0 °C(Predicted)

- 酸性度係数(pKa): 14.84±0.20(Predicted)

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26677652-0.25g |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

1416276-67-9 | 95.0% | 0.25g |

$452.0 | 2025-03-20 | |

| Enamine | EN300-26677652-1.0g |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

1416276-67-9 | 95.0% | 1.0g |

$914.0 | 2025-03-20 | |

| Enamine | EN300-26677652-2.5g |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

1416276-67-9 | 95.0% | 2.5g |

$1791.0 | 2025-03-20 | |

| Enamine | EN300-26677652-1g |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

1416276-67-9 | 95% | 1g |

$914.0 | 2023-09-12 | |

| Aaron | AR028X4E-250mg |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

1416276-67-9 | 95% | 250mg |

$647.00 | 2025-02-17 | |

| Aaron | AR028X4E-1g |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

1416276-67-9 | 95% | 1g |

$1282.00 | 2025-02-17 | |

| 1PlusChem | 1P028WW2-250mg |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

1416276-67-9 | 95% | 250mg |

$621.00 | 2024-06-21 | |

| 1PlusChem | 1P028WW2-1g |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

1416276-67-9 | 95% | 1g |

$1192.00 | 2024-06-21 | |

| Enamine | EN300-26677652-5g |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

1416276-67-9 | 95% | 5g |

$2650.0 | 2023-09-12 | |

| Enamine | EN300-26677652-0.1g |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol |

1416276-67-9 | 95.0% | 0.1g |

$317.0 | 2025-03-20 |

(3S)-1-(4-aminophenyl)pyrrolidin-3-ol 関連文献

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1416276-67-9 ((3S)-1-(4-aminophenyl)pyrrolidin-3-ol) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬